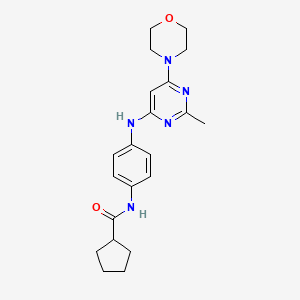![molecular formula C28H23ClN4O2 B11335252 2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11335252.png)
2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-(2-clorofenil)etenil]-5-[4-(1-naftalenilacetil)piperazin-1-il]-1,3-oxazol-4-carbonitrilo es un compuesto orgánico complejo que presenta una combinación de anillos aromáticos, piperazina y unidades de oxazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(E)-2-(2-clorofenil)etenil]-5-[4-(1-naftalenilacetil)piperazin-1-il]-1,3-oxazol-4-carbonitrilo generalmente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave incluyen:
Formación del anillo de oxazol: Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones ácidas o básicas.
Introducción de la unidad de piperazina: Este paso involucra la reacción de un cloruro de 1-naftalenilacetilo con piperazina para formar la amida correspondiente.
Acoplamiento con el grupo clorofeniletenil: Este paso involucra una reacción de Heck o una reacción de acoplamiento similar para introducir el grupo (E)-2-(2-clorofenil)etenil.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucre la optimización de los pasos sintéticos anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los anillos aromáticos y la unidad de piperazina.
Reducción: Las reacciones de reducción pueden dirigirse al grupo nitrilo, convirtiéndolo en una amina.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrofílica, como halogenación o nitración.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden usar agentes reductores como hidruro de aluminio y litio o hidrogenación catalítica.
Sustitución: Las reacciones de sustitución electrofílica generalmente requieren un catalizador como cloruro de aluminio o cloruro de hierro (III).
Productos principales
Oxidación: Los productos pueden incluir quinonas u otros derivados oxidados.
Reducción: Los productos pueden incluir aminas primarias u otros derivados reducidos.
Sustitución: Los productos pueden incluir derivados halogenados o nitrados.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas funcionalizaciones, lo que lo convierte en un intermedio versátil.
Biología
En la investigación biológica, este compuesto puede investigarse por su potencial como agente farmacéutico. Sus características estructurales sugieren que podría interactuar con dianas biológicas como enzimas o receptores.
Medicina
En medicina, este compuesto podría explorarse por sus posibles efectos terapéuticos. Su capacidad para interactuar con dianas moleculares específicas podría convertirlo en un candidato para el desarrollo de fármacos.
Industria
En la industria, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como mayor estabilidad o reactividad.
Mecanismo De Acción
El mecanismo de acción de 2-[(E)-2-(2-clorofenil)etenil]-5-[4-(1-naftalenilacetil)piperazin-1-il]-1,3-oxazol-4-carbonitrilo probablemente involucra su interacción con dianas moleculares específicas. Estas dianas podrían incluir enzimas, receptores u otras proteínas. La estructura del compuesto le permite encajar en sitios de unión en estas dianas, lo que potencialmente inhibe o modula su actividad.
Comparación Con Compuestos Similares
Compuestos similares
2-(4-Clorofenil)etilamina: Este compuesto comparte el grupo clorofenilo y puede sufrir reacciones similares.
Derivados de naftaleno: Compuestos como el 2-vinilnaftaleno comparten la unidad de naftaleno y se pueden utilizar en aplicaciones similares.
Derivados de piperazina: Los compuestos que contienen el anillo de piperazina, como el 1-(4-benzhidrilpiperazin-1-il)etan-1-ol, comparten similitudes estructurales.
Singularidad
Lo que distingue a 2-[(E)-2-(2-clorofenil)etenil]-5-[4-(1-naftalenilacetil)piperazin-1-il]-1,3-oxazol-4-carbonitrilo es su combinación de múltiples grupos funcionales, lo que permite una amplia gama de reacciones químicas y aplicaciones potenciales. Su estructura única ofrece oportunidades para diversas funcionalizaciones e interacciones con varias dianas moleculares.
Propiedades
Fórmula molecular |
C28H23ClN4O2 |
|---|---|
Peso molecular |
483.0 g/mol |
Nombre IUPAC |
2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(2-naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C28H23ClN4O2/c29-24-11-4-2-7-21(24)12-13-26-31-25(19-30)28(35-26)33-16-14-32(15-17-33)27(34)18-22-9-5-8-20-6-1-3-10-23(20)22/h1-13H,14-18H2/b13-12+ |
Clave InChI |
KWAOIWCJTKEUFP-OUKQBFOZSA-N |
SMILES isomérico |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3Cl)C#N)C(=O)CC4=CC=CC5=CC=CC=C54 |
SMILES canónico |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3Cl)C#N)C(=O)CC4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propyl 4-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11335175.png)
![1-(benzylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11335187.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11335191.png)

![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B11335209.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide](/img/structure/B11335219.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-phenyl-2-butanyl)acetamide](/img/structure/B11335226.png)

![Ethyl 1-({1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B11335235.png)
![N-[2-(benzylsulfanyl)ethyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335236.png)
![2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11335239.png)
![5-phenyl-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11335241.png)
